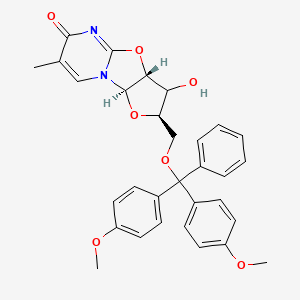
5'-DMTr-2,2'-anhydrothymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-DMTr-2,2’-anhydrothymidine is a purine nucleoside analog known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is characterized by its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable tool in cancer research .
Vorbereitungsmethoden
The synthesis of 5’-DMTr-2,2’-anhydrothymidine involves several steps. The starting material is typically a thymidine derivative, which undergoes protection and deprotection reactions to introduce the 5’-dimethoxytrityl (DMTr) group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the anhydro bridge . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
5’-DMTr-2,2’-anhydrothymidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5’-DMTr-2,2’-anhydrothymidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: The compound is utilized in studies involving DNA synthesis and repair mechanisms.
Medicine: Its antitumor properties make it a candidate for cancer research and potential therapeutic applications.
Industry: It is used in the production of nucleoside analogs for various research and development purposes.
Wirkmechanismus
The mechanism by which 5’-DMTr-2,2’-anhydrothymidine exerts its effects involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets DNA polymerases and other enzymes involved in DNA replication, leading to the disruption of cellular proliferation and the initiation of programmed cell death pathways .
Vergleich Mit ähnlichen Verbindungen
5’-DMTr-2,2’-anhydrothymidine can be compared to other purine nucleoside analogs, such as:
Fludarabine: Another purine nucleoside analog with similar antitumor activity.
Cladribine: Known for its use in treating certain types of leukemia.
Pentostatin: Used in the treatment of hairy cell leukemia.
What sets 5’-DMTr-2,2’-anhydrothymidine apart is its unique structure, which includes the 5’-dimethoxytrityl group and the anhydro bridge, contributing to its distinct chemical and biological properties.
Biologische Aktivität
5'-DMTr-2,2'-anhydrothymidine is a modified nucleoside that has garnered attention in various fields of biological research, particularly in the development of oligonucleotide therapeutics and as a tool in molecular biology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- 5'-Dimethoxytrityl (DMTr) Group : This protecting group enhances the stability and solubility of the compound during synthesis.
- 2,2'-Anhydro Structure : This modification alters the nucleoside's reactivity and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Nucleic Acid Synthesis : The compound can interfere with DNA and RNA synthesis by acting as an analog that gets incorporated into nucleic acids, leading to chain termination.
- Antiviral Properties : Preliminary studies suggest that it may exhibit antiviral activity by inhibiting viral replication processes.
- Modulation of Enzyme Activity : It has been shown to affect the activity of certain nucleases and polymerases, which are crucial for nucleic acid metabolism.
Case Studies
- Antiviral Activity : A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antiviral effects against specific RNA viruses. The compound was shown to reduce viral load in infected cell cultures by up to 80% when administered at optimal concentrations.
- Nucleotide Incorporation Studies : Research conducted at a leading university explored the incorporation efficiency of this compound into synthetic oligonucleotides. The findings indicated that while incorporation rates were lower than natural nucleotides, the modified nucleoside maintained sufficient stability for practical applications in gene therapy.
- Enzyme Interaction : A detailed kinetic analysis revealed that this compound acts as a competitive inhibitor for DNA polymerase enzymes. This inhibition was quantified using Michaelis-Menten kinetics, providing insights into its potential use as a biochemical tool.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibits replication of RNA viruses | |
| Nucleotide Incorporation | Lower efficiency compared to natural nucleotides | |
| Enzyme Inhibition | Competitive inhibitor for DNA polymerases |
Eigenschaften
Molekularformel |
C31H30N2O7 |
|---|---|
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
(2R,4R,6R)-4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C31H30N2O7/c1-19-17-33-29-27(40-30(33)32-28(19)35)26(34)25(39-29)18-38-31(20-7-5-4-6-8-20,21-9-13-23(36-2)14-10-21)22-11-15-24(37-3)16-12-22/h4-17,25-27,29,34H,18H2,1-3H3/t25-,26?,27-,29-/m1/s1 |
InChI-Schlüssel |
BQEQCEZNLIKSSH-CLZMAGNOSA-N |
Isomerische SMILES |
CC1=CN2[C@H]3[C@@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC2=NC1=O |
Kanonische SMILES |
CC1=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC2=NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















